molecular formula C13H17NO2 B5872265 4-(3,5-dimethylbenzoyl)morpholine

4-(3,5-dimethylbenzoyl)morpholine

Cat. No.: B5872265
M. Wt: 219.28 g/mol
InChI Key: BUXGDAIMTFTMPO-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylbenzoyl)morpholine is an organic compound with the molecular formula C13H17NO2 It is a derivative of morpholine, a heterocyclic amine, and features a benzoyl group substituted with two methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethylbenzoyl)morpholine typically involves the acylation of morpholine with 3,5-dimethylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylbenzoyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the benzoyl group or to reduce other functional groups present in the molecule.

    Substitution: The benzoyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(3,5-Dimethylbenzoyl)morpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of polymers and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethylbenzoyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds or hydrophobic interactions with these targets, influencing their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dimethylbenzoyl)morpholine
  • 4-(2,4-Dimethylbenzoyl)morpholine
  • 4-(2,5-Dibutoxy-4-nitrophenyl)morpholine

Uniqueness

4-(3,5-Dimethylbenzoyl)morpholine is unique due to the specific positioning of the methyl groups on the benzoyl ring, which can influence its reactivity and interactions with other molecules. This makes it distinct from other benzoyl-substituted morpholines and can lead to different chemical and biological properties.

Properties

IUPAC Name

(3,5-dimethylphenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10-7-11(2)9-12(8-10)13(15)14-3-5-16-6-4-14/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXGDAIMTFTMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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